molecular formula C7H7ClN2O2 B1313475 3-Chloro-2-methyl-6-nitroaniline CAS No. 51123-59-2

3-Chloro-2-methyl-6-nitroaniline

Cat. No. B1313475
CAS RN: 51123-59-2
M. Wt: 186.59 g/mol
InChI Key: ZFPIXTGBHCYNRN-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methyl-6-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code represents the molecular structure of the compound. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-2-methyl-6-nitroaniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Anaerobic Degradation

Research has shown that nitroaromatic compounds like 2-chloro-4-nitroaniline, a structural analogue to 3-Chloro-2-methyl-6-nitroaniline, are utilized by microbial strains under anaerobic conditions. These compounds serve as carbon and nitrogen sources, highlighting their potential for bioremediation in contaminated environments. The degradation pathways involve transformation processes like dechlorination and reduction of nitro groups to amino groups by microbial action, offering insights into the biodegradation of similar compounds (H. D. Duc, 2019).

Crystal Structure Analysis

The study of crystal structures of nitroaniline salts, including those related to 3-Chloro-2-methyl-6-nitroaniline, provides essential data on the molecular interactions and stability of these compounds. Such analyses aid in understanding the physical characteristics that influence the behavior of nitroaniline compounds in various chemical processes (Volodymyr Medviediev & M. Daszkiewicz, 2021).

Aerobic Degradation Pathways

Investigations into the aerobic degradation of nitroaniline compounds have led to the discovery of novel pathways involving specific bacterial strains. These strains can utilize such compounds as their sole carbon, nitrogen, and energy source, demonstrating potential applications in the bioremediation of pollutants. The identified metabolic pathways provide a foundation for developing biotechnological methods to address environmental contamination by nitroaromatic compounds (F. Khan et al., 2013).

Synthesis and Application in Organic Chemistry

Research into the synthesis of related nitroaniline compounds explores their role as intermediates in creating more complex organic structures. These studies are crucial for developing new materials, pharmaceuticals, and industrial chemicals, showcasing the versatility and significance of nitroaniline derivatives in synthetic organic chemistry. The methodologies and reaction conditions optimized in these studies contribute to the broader field of chemical synthesis and material science (You Qidong, 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . This suggests that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPIXTGBHCYNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513790
Record name 3-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-6-nitroaniline

CAS RN

51123-59-2
Record name 3-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methyl-6-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2,6-dichloro-3-nitrotoluene (6.0 g, 29 mmol) in 50% methanolic ammonia (60 mL) was stirred at 130° C. (340 lb pressure) for 18 hours. The autoclave was cooled to -30° C., opened, and the precipitate was filtered off and washed with methanol to give 4.14 g (76%) of 3-chloro-2-methyl-6-nitrobenzenamine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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